molecular formula C20H21ClN2O3 B6494848 N-(5-chloro-2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899992-41-7

N-(5-chloro-2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B6494848
CAS No.: 899992-41-7
M. Wt: 372.8 g/mol
InChI Key: LLAIZQFBYFCOSR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H21ClN2O3 and its molecular weight is 372.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.1240702 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-chloro-2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-26-18-11-10-15(21)14-17(18)19(24)23(16-8-4-2-5-9-16)20(25)22-12-6-3-7-13-22/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAIZQFBYFCOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide, a compound with the CAS number 899992-41-7, has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C20_{20}H21_{21}ClN2_2O3_3
  • Molecular Weight : 372.8 g/mol
  • Structure : The compound features a piperidine ring substituted with a phenyl group and a benzoyl moiety containing chlorine and methoxy substituents.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by affecting signaling pathways related to apoptosis and cell cycle regulation.
  • Antimicrobial Properties : The structure suggests potential activity against bacterial and fungal pathogens, which is common among piperidine derivatives.

In Vitro Studies

Recent research has focused on evaluating the compound's efficacy in various in vitro models:

  • Cell Proliferation Assays : Studies using cancer cell lines have demonstrated that the compound can inhibit cell growth, particularly in breast cancer models. The mechanism appears to involve the induction of apoptosis and modulation of key oncogenic pathways.
  • Antimicrobial Testing : In vitro assays have indicated that this compound exhibits significant antimicrobial activity against several strains of bacteria and fungi, suggesting its potential as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated:

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
Compound4530

These findings suggest that the compound significantly reduces cell viability and increases apoptosis compared to controls.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The MIC values indicate that the compound possesses moderate to high antimicrobial activity, particularly against E. coli.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.